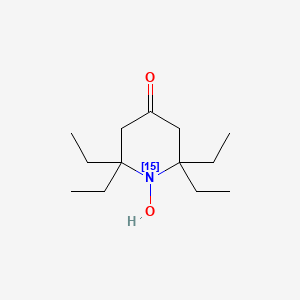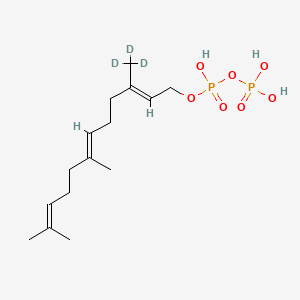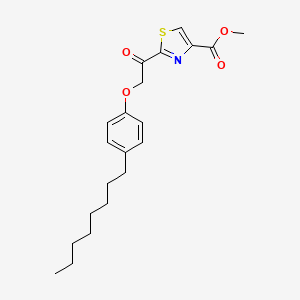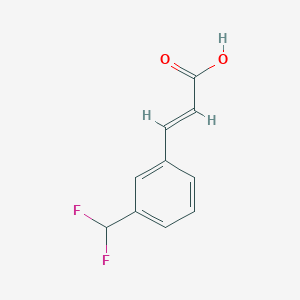
3-(Difluoromethyl)cinnamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)cinnamic Acid is an organic compound characterized by the presence of a difluoromethyl group attached to the cinnamic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the aldol reaction, where m-Trifluoromethylbenzaldehyde undergoes a condensation reaction with acetaldehyde in the presence of a base catalyst such as DBU, triethylamine, or diisopropyl ethyl amine . The reaction is carried out in solvents like methanol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran, resulting in high-purity products suitable for industrial production.
Industrial Production Methods: Industrial production of 3-(Difluoromethyl)cinnamic Acid follows similar synthetic routes but on a larger scale. The choice of base catalyst and solvent is optimized to ensure high yield and purity, making the process suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Difluoromethyl)cinnamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid structure to a single bond, forming saturated derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions include difluoromethyl-substituted carboxylic acids, saturated derivatives, and various substituted cinnamic acid derivatives .
Applications De Recherche Scientifique
3-(Difluoromethyl)cinnamic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)cinnamic Acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor or activator of various biological pathways. The compound’s effects are mediated through its ability to donate or accept electrons, forming stable products and influencing cellular processes .
Comparaison Avec Des Composés Similaires
- 3-(Trifluoromethyl)cinnamic Acid
- 4-(Trifluoromethyl)cinnamic Acid
- 3,5-Difluorocinnamic Acid
Comparison: 3-(Difluoromethyl)cinnamic Acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl counterparts, the difluoromethyl group offers different reactivity and stability, making it suitable for specific applications. The compound’s ability to participate in various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H8F2O2 |
|---|---|
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
(E)-3-[3-(difluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)8-3-1-2-7(6-8)4-5-9(13)14/h1-6,10H,(H,13,14)/b5-4+ |
Clé InChI |
UIVSQGLKEOLALV-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C(F)F)/C=C/C(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)C(F)F)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


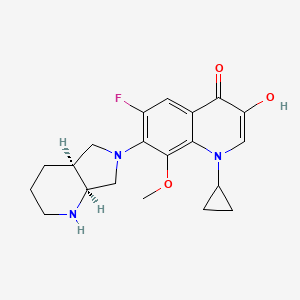
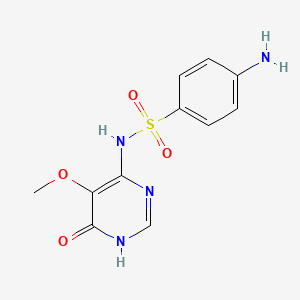
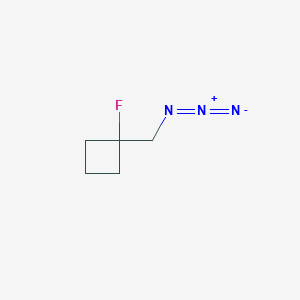
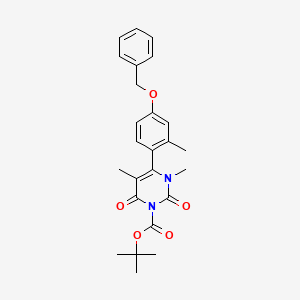
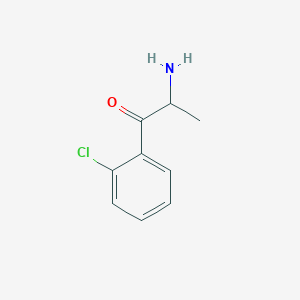
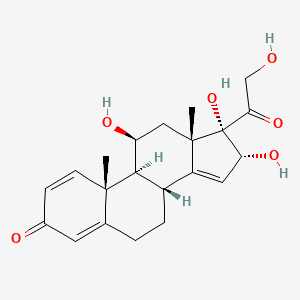

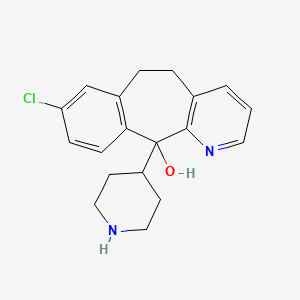

![1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)
